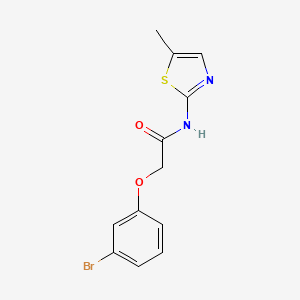
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a bromophenoxy group and a thiazolylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.
Formation of 5-methyl-1,3-thiazol-2-amine: This can be synthesized from 2-bromo-5-methylthiazole through nucleophilic substitution with ammonia.
Coupling Reaction: The final step involves coupling 3-bromophenoxyacetic acid with 5-methyl-1,3-thiazol-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of 3-bromophenoxyacetic acid and 5-methyl-1,3-thiazol-2-amine.
Aplicaciones Científicas De Investigación
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: Study of its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Material Science: It may influence the electronic properties of materials through its structural features.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with the bromine atom in a different position.
2-(3-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: Chlorine instead of bromine.
2-(3-bromophenoxy)-N-(5-ethyl-1,3-thiazol-2-yl)acetamide: Ethyl group instead of methyl.
Uniqueness
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the methyl group on the thiazole ring, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-14-12(18-8)15-11(16)7-17-10-4-2-3-9(13)5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYHCWSYCLSBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5848085.png)

![2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetic acid](/img/structure/B5848096.png)


![N-[(4-fluorophenyl)carbamoyl]benzenecarbothioamide](/img/structure/B5848111.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5848112.png)
![METHYL 2-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5848120.png)
![2-(4-bromophenyl)-N-[(E)-(3-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B5848126.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)

